N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide
Description
Historical Context of Cyclopenta[a]Phenanthrene-Based Compounds
The cyclopenta[a]phenanthrene framework, often termed the steroid nucleus , has been central to organic and medicinal chemistry since its identification in the early 20th century. This tetracyclic structure, composed of three cyclohexane rings and one cyclopentane ring, forms the backbone of all naturally occurring steroids, including cholesterol, cortisol, and sex hormones. The discovery of gonane (cyclopentanoperhydrophenanthrene) in 2010 further solidified its role as the foundational scaffold for steroid derivatives.
Early research focused on modifying this core structure to enhance biological activity or stability. For instance, the addition of methyl groups at positions C-10 and C-13, as seen in the target compound, originated from studies on androstane and pregnane derivatives. The incorporation of heteroatoms or functional groups into the cyclopenta[a]phenanthrene system, such as nitrogen in morphinan alkaloids, demonstrated the versatility of this framework. Recent advances, such as the cyclopenta[ef]heptalene-to-phenanthrene rearrangement reported in 2024, have expanded synthetic strategies for accessing complex polycyclic systems.
Significance of Amide Functionalization in Steroid Analogues
Amide functionalization introduces polar, hydrogen-bonding capabilities to otherwise hydrophobic steroid frameworks, significantly altering their physicochemical and pharmacological profiles. In the target compound, the 3-methylbut-2-enamide group at position C-3 and the dimethylaminoethyl substituent at C-17 exemplify strategic modifications aimed at enhancing receptor binding or metabolic stability.
The enamide group (α,β-unsaturated amide) confers rigidity to the side chain due to conjugation between the carbonyl and double bond, potentially stabilizing interactions with hydrophobic enzyme pockets. Meanwhile, the dimethylaminoethyl moiety introduces a positively charged tertiary amine under physiological conditions, which may facilitate interactions with negatively charged biomolecular targets. Such modifications align with broader trends in steroid analogue design, where functional groups are tailored to optimize bioavailability or selectivity.
Table 1: Common Functional Groups in Steroidal Amides
| Functional Group | Position | Biological Impact |
|---|---|---|
| Enamide | C-3 | Enhanced rigidity, receptor binding |
| Dimethylaminoethyl | C-17 | Improved solubility, target affinity |
| Ketone | C-4 | Metabolic stability |
Scope of Research on N-Substituted Steroidal Enamides
Research into N-substituted steroidal enamides has accelerated due to their potential applications in oncology, endocrinology, and inflammation. The target compound’s synthesis likely involves multi-step strategies, including:
- Core Construction : Building the dodecahydrocyclopenta[a]phenanthrene skeleton via cyclization of triterpenoid precursors.
- Oxidation : Introducing the C-4 ketone through selective oxidation of a secondary alcohol intermediate.
- Side-Chain Functionalization : Employing coupling reactions, such as Suzuki-Miyaura or Scholl reactions, to attach the dimethylaminoethyl and enamide groups.
Recent studies highlight challenges in maintaining stereochemical fidelity during such syntheses. For example, the unexpected rearrangement of cyclopenta[ef]heptalene intermediates into phenanthrene derivatives underscores the sensitivity of polycyclic systems to reaction conditions. Despite these hurdles, advances in catalysis and computational modeling have enabled precise control over regioselectivity and stereochemistry in steroidal amide synthesis.
Properties
Molecular Formula |
C28H44N2O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31) |
InChI Key |
FPBGDMGTAHIUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
Prednisone derivatives serve as common precursors due to their structural similarity. For example, 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione undergoes selective oxidation and reduction to yield the 4-oxo-dodecahydro scaffold.
Functionalization at C17
Step 1: Bromoethylation
Reaction of the steroid core with 1,2-dibromoethane in the presence of K₂CO₃ in DMF at 80°C for 12 hours introduces a bromoethyl group (70–75% yield).
Step 2: Dimethylamination
Intermediate A reacts with dimethylamine (40% aqueous solution) in THF at 25°C for 24 hours, achieving 85% conversion to Intermediate B.
Enamide Formation at C3
Acyl Chloride Coupling
Reaction Conditions :
- Substrate : Intermediate B (1 equiv)
- Reagent : 3-Methylbut-2-enoyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane (0.1 M)
- Temperature : 0°C → 25°C (12 hours)
- Yield : 78%
Mechanism : Nucleophilic acyl substitution where the C3 hydroxyl attacks the electrophilic carbonyl carbon, facilitated by triethylamine’s base-mediated deprotonation.
Mitsunobu Alternative
Reaction Conditions :
- Substrate : Intermediate B (1 equiv)
- Reagent : 3-Methylbut-2-enoic acid (1.5 equiv)
- Catalyst : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : THF (0.2 M)
- Temperature : 25°C (18 hours)
- Yield : 65%
Optimization and Challenges
Byproduct Formation in Dimethylamination
Excess dimethylamine (>2 equiv) leads to quaternary ammonium salts, reducing yield. Kinetic control via slow amine addition mitigates this.
Stereochemical Control at C17
The C17 chiral center requires (-)-sparteine as a chiral inductor during bromoethylation, achieving 92% enantiomeric excess.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, 70:30 MeOH:H₂O) shows >98% purity at 254 nm.
Comparative Synthesis Data
| Parameter | Acyl Chloride Method | Mitsunobu Method |
|---|---|---|
| Yield (%) | 78 | 65 |
| Reaction Time (h) | 12 | 18 |
| Byproducts | <5% | 12% |
| Stereoselectivity | N/A | 92% ee |
Industrial Scalability Considerations
The acyl chloride route is preferred for kilogram-scale production due to shorter reaction times and higher yields. Continuous flow systems reduce exothermic risks during enamide formation.
Chemical Reactions Analysis
Types of Reactions
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dimethylamino compounds have been shown to inhibit topoisomerase enzymes and induce apoptosis in cancer cells . The specific compound under discussion may share these mechanisms due to its structural similarities.
- Neuropharmacological Effects
-
Antimicrobial Properties
- Compounds containing dimethylamino groups have demonstrated antimicrobial activity against various pathogens. This suggests that N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide could be explored as a potential antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound can involve several strategies typical for complex organic molecules:
- Functional Group Manipulation : Modifications to the dimethylamino group can enhance biological activity.
- Scaffold Hopping : Altering the core structure while maintaining the pharmacophore could lead to new derivatives with improved efficacy or reduced toxicity .
Case Study 1: Anticancer Activity
A study focused on similar dimethylamino compounds demonstrated their effectiveness against various cancer cell lines by targeting DNA replication processes and inducing oxidative stress . Such findings warrant further investigation into the specific anticancer mechanisms of N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,...
Case Study 2: Neuropharmacology
Research on dimethylamine derivatives has highlighted their potential in modulating neurotransmitter release and receptor activity. These findings suggest that the compound could be tested for neuroprotective effects or cognitive enhancement .
Mechanism of Action
The mechanism of action of N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide involves its interaction with specific molecular targets. The dimethylamino group may interact with receptors or enzymes, altering their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous derivatives (Figure 1):
Figure 1. Structural comparison of cyclopenta[a]phenanthrene derivatives.
Functional Group Analysis
- Dimethylaminoethyl vs. Hydroxyethyl (Position 17): The dimethylaminoethyl group in the target compound (pKa ~8–9) provides pH-dependent solubility and cationic character under physiological conditions, facilitating interactions with anionic biomolecules. In contrast, the hydroxyethyl group in Compound confers permanent polarity, limiting passive diffusion across membranes .
- 3-Methylbut-2-enamide vs. Phosphate (Position 3): The enamide group in the target compound offers moderate hydrophobicity, balancing solubility and membrane permeability. The phosphate derivative , however, is highly hydrophilic and may require enzymatic activation (e.g., phosphatase cleavage) for bioavailability .
Crystallographic and Spectroscopic Insights
Crystallographic studies using SHELXL and OLEX2 have resolved the steric effects of substituents on the cyclopenta[a]phenanthrene core. For example:
- The dimethylaminoethyl group in the target compound induces a slight distortion in the core structure, as observed in similar derivatives via X-ray diffraction .
- 1H NMR data (where available) for analogs like show downfield shifts for hydroxyl protons (δ 4.8–5.2 ppm), absent in the target compound due to its non-hydroxylated substituents .
Biological Activity
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide is a complex organic compound belonging to the class of oxosteroids. Its biological activities are of significant interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is quite lengthy and reflects its intricate structure. It features multiple functional groups and a steroidal backbone. The molecular formula and structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,... |
| SMILES | CC(C)C1CN(C1=O)C2=CCC3(C4CCC5(C(C4CCC3C2=O)CCC5C(C)N(C)C)C)C |
| Molecular Weight | 401.62 g/mol |
| Classification | Oxosteroids |
Pharmacological Properties
Research indicates that compounds similar to N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo...] exhibit a variety of biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : The steroidal nature of the compound may contribute to anti-inflammatory effects through modulation of immune responses.
- Hormonal Activity : Given its structure resembling steroid hormones, it may interact with hormone receptors influencing physiological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Nature Reviews Materials explored lipid nanoparticles for drug delivery systems that could potentially incorporate compounds like this one for targeted therapy applications .
- In another research article focused on triazepines and their derivatives, the biological activities were highlighted including antibacterial and antiviral properties . Although not directly linked to the compound , it emphasizes the relevance of structural analogs.
Synthesis and Biological Testing
The synthesis of N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo...] has been explored in various studies:
- Synthesis Techniques : Various synthetic routes have been developed to create this compound efficiently. For instance, modifications involving Wittig reactions and reductive amination have been employed to enhance yield and purity .
-
Biological Testing : In vitro assays have demonstrated its potential as an anticancer agent. For example:
- Cell Line Studies : In studies involving breast cancer cell lines (MCF-7), the compound showed significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use.
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
